

6-Chloroacetyl-1,4-benzodioxane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloroacetyl-1,4-benzodioxane

Cat. No.: B1586630

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloroacetyl-1,4-benzodioxane**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **6-Chloroacetyl-1,4-benzodioxane**, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, explores its synthesis through established chemical pathways, and elucidates its critical role as a building block in medicinal chemistry. Emphasis is placed on the causality behind experimental choices and the practical applications of this compound, particularly its function as a scaffold in designing novel therapeutic agents. This guide serves as an authoritative resource, integrating technical data with field-proven insights to support advanced research and development endeavors.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system, which features a benzene ring fused to a 1,4-dioxane ring, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its conformational rigidity and capacity to interact with a wide range of biological targets have made it a cornerstone in the development of numerous biologically active compounds.^{[1][3]} Derivatives of this structure are integral to

therapeutic agents targeting neuronal nicotinic, α 1-adrenergic, and serotonergic receptors, and have shown promise as antitumor and antibacterial agents.^{[1][3]}

Within this important class of compounds, **6-Chloroacetyl-1,4-benzodioxane** (also known by its IUPAC name, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) emerges as a key synthetic intermediate.^{[4][5]} The presence of a reactive chloroacetyl group on the stable benzodioxane framework makes it an exceptionally valuable precursor for introducing diverse functional groups, enabling the synthesis of novel molecules with potential therapeutic activities.^[5] This guide delves into the essential technical aspects of this compound, from its fundamental properties to its application in sophisticated synthetic workflows.

Physicochemical Properties

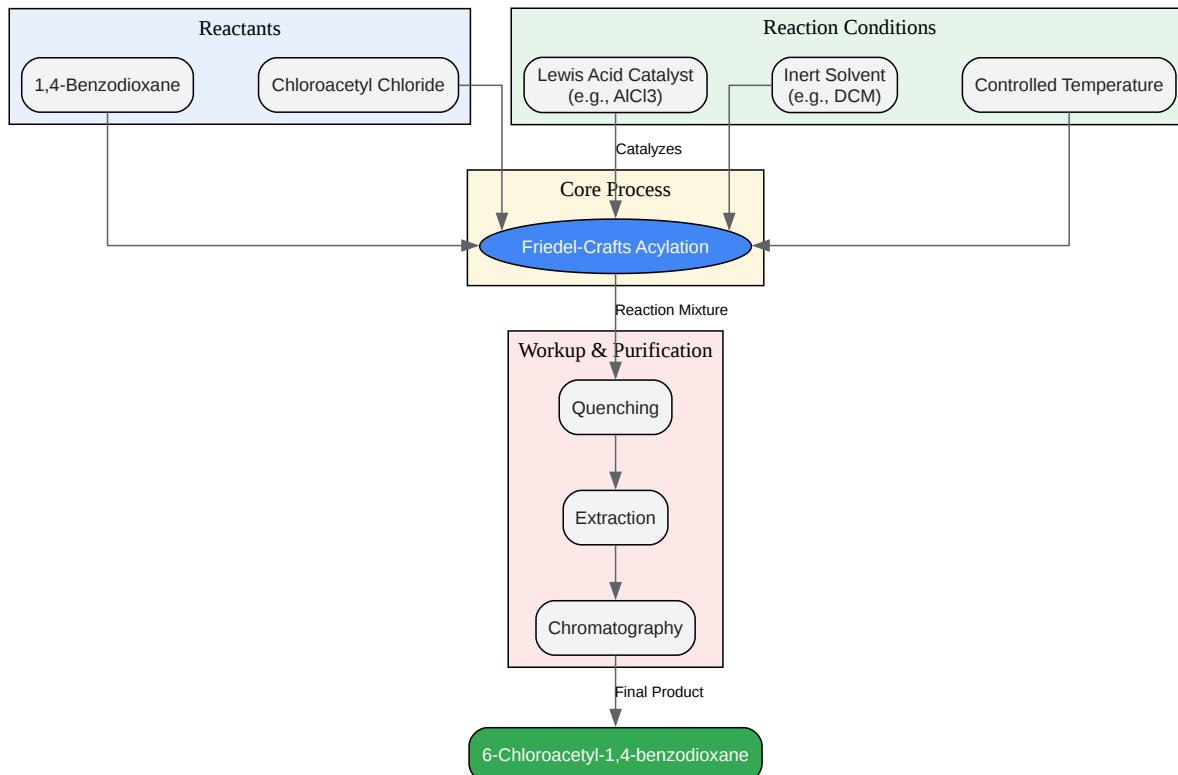
6-Chloroacetyl-1,4-benzodioxane is an off-white crystalline solid under standard conditions.^[5] Its molecular structure and key identifiers are crucial for its application in precise chemical synthesis and are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_9ClO_3$	[4] [5] [6] [7] [8]
Molecular Weight	212.63 g/mol	[4] [5] [6] [7] [8]
CAS Number	93439-37-3	[4] [5] [7]
IUPAC Name	2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone	[4]
Melting Point	136-142 °C	[5] [7] [9]
Appearance	Off-white crystalline solid	[5]
Purity	Typically $\geq 97\%$	[6] [7]
Storage Conditions	Store at 0-8°C	[5]

Synthesis and Mechanistic Considerations

The synthesis of **6-Chloroacetyl-1,4-benzodioxane** is a convergence of classical organic reactions, primarily leveraging the principles of electrophilic aromatic substitution. The

chloroacetyl group is a potent electrophile, making it reactive toward nucleophilic substitution, which is the basis for its utility as a synthetic intermediate.[4]


Several synthetic routes have been reported, with the most common methods involving the functionalization of a pre-existing 1,4-benzodioxane ring.[4]

Common Synthetic Pathways:

- Friedel-Crafts Acylation: The most direct approach involves the Friedel-Crafts acylation of 1,4-benzodioxane with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3). The catalyst enhances the electrophilicity of the chloroacetyl chloride, facilitating its attack on the electron-rich benzene ring of the benzodioxane scaffold. The regioselectivity (substitution at the 6-position) is governed by the directing effects of the ether oxygens of the dioxane ring.
- Multi-step Synthesis: More complex routes may be employed to achieve higher purity or to work with sensitive substrates. These can include the chlorination of 1,4-benzodioxane followed by an acetylation step.[4]

The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate the reaction while remaining inert. Temperature control is also essential to manage the reaction rate and prevent side reactions.

Below is a diagram illustrating a generalized synthetic workflow for the Friedel-Crafts acylation approach.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **6-Chloroacetyl-1,4-benzodioxane**.

Key Applications in Research and Drug Development

The utility of **6-Chloroacetyl-1,4-benzodioxane** stems from the reactivity of its chloroacetyl moiety, which readily undergoes nucleophilic substitution. This allows for the covalent attachment of various molecular fragments, making it a cornerstone intermediate in the synthesis of more complex molecules.

- **Pharmaceutical Development:** The compound is a vital intermediate for synthesizing pharmaceuticals, particularly those targeting inflammation and pain.[5][10] Its scaffold is used to build molecules that can interact with specific biological receptors. For example, its derivatives have been investigated for their interactions with serotonin receptors, suggesting potential applications in neurological research.[4]
- **Antimicrobial Research:** Research has highlighted its role as a potential inhibitor of FtsZ, a protein crucial for bacterial cell division.[4] This makes it a valuable lead compound for the development of new antibiotics, a critical area of research given the rise of antimicrobial resistance.
- **Proteomics and Biochemical Assays:** In proteomics, the chloroacetyl group can act as an electrophilic "warhead" to react with nucleophilic residues (like cysteine) on proteins. This property allows it to be used as a chemical probe or affinity tag for protein purification and to study protein interactions and functions.[4][10]
- **Agrochemicals and Material Science:** Beyond pharmaceuticals, it is used in the synthesis of agrochemicals like herbicides and fungicides and is explored in material science for developing polymers with enhanced thermal stability.[5][10]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This section provides a representative, step-by-step protocol for the synthesis of **6-Chloroacetyl-1,4-benzodioxane**. This protocol is a self-validating system; successful synthesis is confirmed through standard analytical techniques like melting point determination and spectroscopy.

Objective: To synthesize **6-Chloroacetyl-1,4-benzodioxane** from 1,4-benzodioxane.

Materials:

- 1,4-Benzodioxane
- Chloroacetyl chloride
- Aluminum chloride ($AlCl_3$), anhydrous
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ethyl acetate and Hexane for chromatography

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath. Causality: Anhydrous conditions are critical as Lewis acids like $AlCl_3$ react violently with water. The inert nitrogen atmosphere prevents moisture from entering the reaction.
- Addition of Reactants: Slowly add chloroacetyl chloride (1.1 eq) to the stirred suspension. Following this, add 1,4-benzodioxane (1.0 eq) dissolved in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Causality: Slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of unwanted byproducts.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to determine the endpoint of the reaction.

- **Workup and Quenching:** Once the reaction is complete, cool the mixture again to 0°C and slowly pour it over crushed ice and concentrated HCl. Causality: This step quenches the reaction by hydrolyzing the AlCl₃ catalyst and protonating any complexes, which helps in separating the organic product.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine. Causality: The series of washes removes unreacted starting materials, acidic and basic impurities, and residual water, purifying the crude product.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.^[11] Causality: Column chromatography separates the desired product from any remaining impurities based on polarity, yielding a high-purity final compound.
- **Characterization:** Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

Safety and Handling

6-Chloroacetyl-1,4-benzodioxane must be handled with appropriate safety precautions in a laboratory setting.

- **Hazards:** The compound is classified as a combustible solid. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[7][12]}
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.^{[7][12]}
- **Handling:** Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.^[12]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is between 0-8°C.[5]

Conclusion

6-Chloroacetyl-1,4-benzodioxane stands out as a high-value intermediate for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, combining the stability of the benzodioxane scaffold with the versatile reactivity of the chloroacetyl group, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in innovative research and the development of next-generation chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloroacetyl-1,4-benzodioxane | 93439-37-3 | Benchchem [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 6-Chloroacetyl-1,4-benzodioxane | 93439-37-3 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Chloroacetyl-1,4-benzodioxane (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. 6-Chloroacetyl-1,4-benzodioxane 97 93439-37-3 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. jk-sci.com [jk-sci.com]
- 11. scirp.org [scirp.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [6-Chloroacetyl-1,4-benzodioxane molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586630#6-chloroacetyl-1-4-benzodioxane-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1586630#6-chloroacetyl-1-4-benzodioxane-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com